1-tert-Butyl-1H-indene
Description
Contextual Significance of Indene (B144670) Frameworks in Advanced Chemical Systems
The indene framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a vital structural motif in numerous areas of chemical science. ontosight.ai Substituted indenes are recognized as valuable targets in organic and medicinal chemistry due to their presence in bioactive natural products and their applications in creating functional materials. bohrium.comtandfonline.comscispace.comdeepdyve.com
Indene derivatives are particularly crucial as ligands in organometallic chemistry. bohrium.comscispace.com They form stable complexes with a variety of transition metals, which are instrumental as catalysts, most notably in the polymerization of olefins. tandfonline.com The development of efficient synthetic routes to functionalized indenes is a significant focus of modern organic synthesis, with methods ranging from transition-metal-catalyzed couplings to intramolecular cyclizations. tandfonline.comscispace.comoup.comrsc.orgnih.gov The indene scaffold's combination of aromaticity and reactive sites allows it to serve as a versatile building block for constructing more complex polycyclic and heterocyclic molecular architectures.
Unique Contribution of the tert-Butyl Group in Chemical Design
The tert-butyl group, with its chemical formula -C(CH₃)₃, is one of the most influential substituents in chemical design, primarily due to its significant steric bulk. researchgate.netfiveable.mewikipedia.org This three-dimensional, bulky nature has profound effects on the reactivity and conformational stability of molecules. researchgate.netfiveable.me
One of its primary roles is to provide kinetic stabilization. wikipedia.org The steric hindrance created by the tert-butyl group can physically block or slow down reactions at adjacent sites, a property often exploited to enhance the stability of a molecule or to direct a reaction to a different, less hindered site. researchgate.netfiveable.me This steric shield is also a key feature when the group is used as a removable "protecting group" in multi-step syntheses. wikipedia.orgfiveable.me
Conversely, the tert-butyl group can also accelerate certain reactions. In E2 elimination reactions, for instance, its presence can stabilize the transition state through hyperconjugation, leading to a faster reaction rate. fiveable.me Its bulk also dictates the conformational preferences of cyclic systems; for example, it strongly prefers to occupy the equatorial position in a cyclohexane (B81311) ring to minimize steric strain. fiveable.me Recent research has even demonstrated that the typically unreactive C-H bonds of a tert-butyl group can be selectively functionalized, treating the group not just as a static shield but as a modifiable component in complex synthesis. udg.eduresearchgate.net
Table 2: Influence of the tert-Butyl Group in Chemical Synthesis
| Effect | Description | Source |
|---|---|---|
| Steric Hindrance | The bulky nature physically blocks or slows reactions at nearby functional groups. | researchgate.netfiveable.me |
| Kinetic Stabilization | Increases the stability of molecules by sterically protecting reactive centers. | wikipedia.org |
| Protecting Group | Used to temporarily block a reactive site during a chemical sequence due to its steric bulk and specific cleavage conditions. | wikipedia.orgfiveable.me |
| Conformational Lock | Forces cyclic structures into specific conformations to minimize steric strain, such as favoring the equatorial position. | fiveable.me |
| Reaction Acceleration | Can stabilize the transition state in certain reactions (e.g., E2 elimination) through hyperconjugation, increasing the reaction rate. | fiveable.me |
| Functional Handle | Advanced methods allow for the direct chemical modification of the tert-butyl group's C-H bonds. | udg.eduresearchgate.net |
Scope and Research Imperatives for 1-tert-Butyl-1H-indene Investigations
The specific placement of the bulky tert-butyl group at the C1 position of the indene ring—a stereogenic and allylic center—presents distinct avenues for research. Investigations into this compound are driven by the need to understand how this substitution pattern modulates the established properties of the indene framework.
Key research imperatives include:
Ligand Synthesis and Catalysis: A primary focus is the application of this compound and its derivatives as ligands for metallocene and other organometallic catalysts. strem.com Research is needed to explore how the steric bulk at the C1 position influences the geometry of the resulting metal complex, its stability, and its catalytic activity and selectivity in processes like olefin polymerization.
Stereoselective Synthesis: The C1 position is a stereocenter. Developing synthetic methods to access enantiomerically pure (R)- or (S)-1-tert-butyl-1H-indene is a significant challenge. Such chiral ligands are highly valuable for asymmetric catalysis.
Reactivity and Mechanistic Studies: The tert-butyl group is expected to influence the reactivity of the indene ring system. Research should probe its effect on reactions such as deprotonation, isomerization (migration of the double bond), and electrophilic or nucleophilic additions. Understanding these effects is crucial for using the molecule as a predictable synthetic intermediate.
Materials Science Applications: Given that indene derivatives are used in functional materials, exploring the potential of this compound as a monomer or precursor for polymers and organic electronic materials is a logical extension. bohrium.comtandfonline.com The tert-butyl group could enhance solubility and influence the solid-state packing of resulting materials.
The study of this compound offers a compelling case for examining the interplay between a versatile cyclic framework and a sterically dominant substituent, with potential impacts across catalysis, stereoselective synthesis, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBPJRQKRVWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338091 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40650-31-5 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 1 Tert Butyl 1h Indene
Retrosynthetic Analysis of the 1H-Indene Core with 1-tert-Butyl Substitution
A retrosynthetic analysis of 1-tert-butyl-1H-indene reveals several potential pathways for its construction. The primary disconnection involves the bond between the C1 carbon of the indene (B144670) ring and the tert-butyl group. This suggests a synthetic strategy involving the alkylation of an indenyl anion with a suitable tert-butyl electrophile. Another key disconnection can be made within the five-membered ring, pointing towards cyclization reactions of appropriately substituted aromatic precursors that already contain the tert-butyl moiety. For instance, an α-substituted benzyl (B1604629) derivative bearing a tert-butyl group could undergo an intramolecular cyclization to form the desired indene ring system. nih.govscispace.com This approach highlights the importance of strategically placing the tert-butyl group on a precursor molecule that can be readily transformed into the target indene structure.
Direct Synthetic Routes to this compound
Direct methods for the synthesis of this compound focus on either introducing the tert-butyl group onto a pre-formed indene core or constructing the indene ring with the tert-butyl group already incorporated.
Alkylation Strategies at the Indene C1 Position
The acidity of the C1 protons of the indene ring allows for deprotonation to form an indenyl anion, which can then act as a nucleophile. Alkylation of this anion with a tert-butyl halide, such as tert-butyl chloride or bromide, presents a straightforward approach. However, the steric hindrance of the tert-butyl group can pose a significant challenge, potentially leading to low yields or competing elimination reactions. thieme-connect.com The choice of base and reaction conditions is critical to favor the desired C-alkylation over other possible side reactions. For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent at low temperatures can facilitate the formation of the indenyl anion while minimizing side reactions. nih.gov
| Reagent/Catalyst | Conditions | Outcome | Reference |
| LiOtBu/ZnBr2 | Benzene (B151609), 70°C | C1-alkenylation | nih.gov |
| CsOH | 70°C | Double functionalization at C1 and C3 | nih.gov |
Cyclization Reactions Incorporating tert-Butyl Moieties
An alternative direct approach involves the cyclization of a precursor molecule that already contains the tert-butyl group. thieme-connect.com For example, a substituted α-benzyl allenoate can undergo a PtCl2-catalyzed intramolecular 5-exo cyclization to yield indene derivatives. researcher.life While this specific example leads to furanone products with a tert-butyl ester, modification of the starting material could potentially yield this compound. researcher.life Another strategy involves the iron-catalyzed domino reaction of benzylic compounds with alkynes, although the steric effects of the tert-butyl substituent can lead to lower yields. thieme-connect.com Sigmatropic rearrangement followed by a 5-exo-dig cyclization of benzyl alkynyl ethers is another powerful method for synthesizing substituted indanones, which can then be converted to indenes. nih.govscispace.com The diastereoselectivity of this reaction can be excellent, particularly when a bulky substituent like a tert-butyl group is present. nih.govscispace.com
Indirect Approaches via Derivatization of Indene Precursors
Indirect methods offer alternative pathways to this compound by modifying existing indene or indanone structures.
Functional Group Transformations Leading to this compound
This approach involves synthesizing a related indene derivative that can be chemically converted to the target compound. For example, a 1-tert-butyl-2-indanone can be synthesized with high diastereoselectivity through a rearrangement/cyclization reaction. nih.govscispace.com This indanone can then be transformed into this compound through a sequence of reactions, such as reduction of the ketone to an alcohol followed by dehydration. Another example is the conversion of 1,3-disubstituted-2-indanones into substituted indenes. nih.govscispace.com
Stereoselective Synthesis Considerations
The synthesis of this compound can present stereochemical challenges. When employing cyclization reactions of α-substituted benzyl ethers, the stereoselectivity of the rearrangement/cyclization can be influenced by the steric bulk of the substituents. nih.govscispace.com The presence of a large tert-butyl group can lead to excellent diastereoselectivity, favoring the formation of a specific stereoisomer. nih.govscispace.com For instance, in the synthesis of 1-tert-butyl-3-phenyl-indanone, a diastereomeric ratio of >95:5 was achieved. nih.govscispace.com The stereochemistry is proposed to be controlled by the preference of the bulky tert-butyl group to orient itself trans to another group in a key intermediate. nih.govscispace.com
Advanced Catalytic Methods Applicable to this compound Synthesis
Transition Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis provides powerful tools for the synthesis of substituted indenes, including those with bulky alkyl groups at the C1 position. Key strategies involve the intramolecular cyclization of suitably designed precursors, such as 1-alkyl-2-ethynylbenzenes.
One of the most effective methods for synthesizing 1-substituted-1H-indenes is the cycloisomerization of 1-alkyl-2-ethynylbenzenes. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org This reaction is catalyzed by various air-stable and commercially available alkynophilic metal salts, with platinum and ruthenium chlorides being particularly effective. acs.orgnih.govorganic-chemistry.org The reaction proceeds via the interception of a π-activated alkyne by a benzylic C-H bond. acs.orgorganic-chemistry.org A crucial aspect of this method is its applicability to the functionalization of primary, secondary, and even tertiary C-H bonds, which is essential for the synthesis of this compound from a precursor like 1-(2,2-dimethylpropyl)-2-ethynylbenzene. organic-chemistry.org
Mechanistic investigations, including deuterium (B1214612) labeling and kinetic isotope effect studies, suggest a pathway involving the formation of a metal-vinylidene intermediate. organic-chemistry.orgnih.gov This is followed by a turnover-limiting 1,5-hydrogen shift from the benzylic position to the vinylidene carbon, leading to a metallo-carbene intermediate which then undergoes electrocyclization to form the indene product. organic-chemistry.orgorganic-chemistry.org
The choice of catalyst can influence reaction efficiency. For instance, ruthenium catalysts like TpRuPPh₃(CH₃CN)₂PF₆ have been successfully employed for the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to yield 1-substituted-1H-indene products. organic-chemistry.orgorganic-chemistry.orgnih.gov Similarly, simple salts such as PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂ have demonstrated high catalytic activity for this transformation under mild conditions. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org
| Catalyst | Substrate Type | Product | Yield (%) | Reference |
| PtCl₂ | 1-Alkyl-2-ethynylbenzene | 1-Alkyl-1H-indene | High | acs.orgorganic-chemistry.orgorganic-chemistry.org |
| [RuCl₂(CO)₃]₂ | 1-Alkyl-2-ethynylbenzene | 1-Alkyl-1H-indene | High | acs.orgorganic-chemistry.orgorganic-chemistry.org |
| TpRuPPh₃(CH₃CN)₂PF₆ | Electron-rich 2-alkyl-1-ethynylbenzenes | 1-Alkyl-1H-indene | Good | organic-chemistry.orgorganic-chemistry.orgnih.gov |
This table summarizes transition metal catalysts applicable to the synthesis of 1-alkyl-1H-indenes, a reaction extendable to this compound.
Another approach involves the coupling reaction of Grignard reagents with allylic acetates in the presence of a copper catalyst. For example, the reaction of ethyl 1-acetoxy-1H-indene-2-carboxylate with organocuprates, generated in situ from Grignard reagents and a catalytic amount of LiCuBr₂, affords ethyl 1-alkyl-1H-indene-2-carboxylates in good yields. researchgate.netresearchgate.net While this method introduces an alkyl group at the 1-position, the presence of the carboxylate at the 2-position means a subsequent decarboxylation step would be necessary to obtain this compound.
Organocatalytic and Metal-Free Synthetic Protocols
In recent years, organocatalytic and metal-free synthetic strategies have emerged as powerful alternatives, avoiding the use of potentially toxic and expensive heavy metals. These methods often rely on the activation of substrates using small organic molecules or strong acids.
A notable metal-free approach for the synthesis of indene derivatives is the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. acs.org This reaction uses a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, to promote the cyclization under mild conditions, affording a variety of indene derivatives in good to excellent yields. acs.org The applicability of this method to this compound would depend on the successful synthesis of a suitable 1-aryl-4,4-dimethyl-1,3-pentadiene precursor and its subsequent regioselective cyclization.
Another innovative metal-free method involves the borylative cyclization of o-alkynylstyrenes mediated by boron trichloride (B1173362) (BCl₃). nih.gov This reaction can be selectively controlled to produce either boron-functionalized indenes or benzofulvenes by adjusting the reaction conditions. nih.gov The successful cyclization of substrates with significant steric hindrance, such as 2',2'-dimethyl o-(phenylethynyl)styrene, suggests that this methodology could be highly effective for the synthesis of precursors to this compound, where the boryl group could be subsequently removed or functionalized. nih.gov
Organocatalysis has also been applied to the synthesis of functionalized indenes. For instance, the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives has been achieved through a reductive cyclization of ortho-formyl trans-cinnamaldehydes using an aminocatalyst and Hantzsch ester. rsc.org A key finding from this work is that employing sterically demanding aminocatalysts can inhibit the isomerization of the resulting cycloolefin product, an important consideration for maintaining the desired 1H-indene structure. rsc.org While this specific example leads to a 2-carbaldehyde derivative, the principle of using sterically bulky organocatalysts to control reaction pathways is highly relevant for developing a synthesis for the sterically encumbered this compound.
| Method | Catalyst/Reagent | Precursor Type | Key Feature | Reference |
| Brønsted Acid Catalysis | Trifluoromethanesulfonic acid | Alkyl aryl-1,3-dienes | Metal-free cyclization | acs.org |
| Borylative Cyclization | BCl₃ | o-Alkynylstyrenes | Forms boron-functionalized indenes, tolerant to steric hindrance | nih.gov |
| Aminocatalysis | Sterically demanding aminocatalyst | o-Formyl trans-cinnamaldehydes | Controls product isomerization | rsc.org |
This table outlines organocatalytic and metal-free protocols with potential applicability for the synthesis of this compound or its precursors.
Advanced Reactivity and Mechanistic Studies of 1 Tert Butyl 1h Indene
Intrinsic Reactivity of the 1H-Indene System
The 1H-indene core is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. figshare.com This fusion imparts a unique combination of reactivity characteristic of both aromatic and olefinic systems. The molecule is not entirely planar, and the five-membered ring introduces a degree of ring strain, which makes it more reactive than its constituent parts alone. researchgate.net
The intrinsic reactivity of the 1H-indene system can be categorized as follows:
Alkene-type Reactions: The double bond in the five-membered ring readily undergoes addition reactions typical of alkenes. These include hydrogenation, halogenation, epoxidation, and hydroboration.
Aromatic-type Reactions: The benzene portion of the molecule can participate in electrophilic aromatic substitution (EAS) reactions, although its reactivity is modulated by the fused cyclopentene ring. cymitquimica.com
Acidity of Methylene (B1212753) Protons: The methylene protons at the C1 position are benzylic and adjacent to a double bond, making them significantly acidic (pKa ≈ 20 in DMSO). Deprotonation at this position generates the indenyl anion, a stable aromatic cyclopentadienyl (B1206354) anion analogue, which is a powerful nucleophile used in various synthetic applications.
Rearrangements: Under certain conditions, such as acid catalysis or photolysis, the double bond can migrate to form the more stable 2H-indene (isoindene) tautomer, although the 1H-tautomer is generally more stable.
The indene (B144670) framework can undergo various transformations like oxidation, reduction, and substitution, making it a versatile building block in organic synthesis. researchgate.net For instance, it can participate as a diene component in Diels-Alder reactions, leading to more complex polycyclic structures. figshare.com
Steric and Electronic Influence of the 1-tert-Butyl Substituent on Reactivity
The introduction of a tert-butyl group at the C1 position dramatically influences the reactivity of the indene system. This substituent exerts both powerful steric and distinct electronic effects. rsc.org
Steric Hindrance: The tert-butyl group is one of the most sterically demanding alkyl groups. Its sheer bulk physically obstructs the approach of reagents to the C1 and C2 positions of the five-membered ring and the C7 (peri) position of the six-membered ring. This steric shield is a primary determinant of the regioselectivity and stereoselectivity observed in reactions involving 1-tert-butyl-1H-indene. In some cases, extreme steric hindrance can completely prevent a reaction or lead to lower yields compared to less-substituted indenes. acs.org
Electronic Effects: As an alkyl group, the tert-butyl substituent is an electron-donating group through an inductive effect and hyperconjugation. This electronic contribution has several consequences:
It stabilizes adjacent positive charges, meaning that any reaction mechanism proceeding through a carbocationic intermediate at C1 is significantly favored.
It increases the electron density of the π-system, which can activate the molecule towards certain electrophilic attacks, although this effect is often overshadowed by steric hindrance.
Regioselectivity and Stereoselectivity in Reactions
The interplay of steric and electronic effects of the 1-tert-butyl group provides powerful control over reaction outcomes.
Regioselectivity: The steric bulk at C1 directs incoming reagents to other, more accessible positions.
In reactions involving the double bond, attack at the C2 position is sterically hindered by the adjacent tert-butyl group.
For electrophilic aromatic substitution, the tert-butyl group, being an ortho-, para-director, would electronically favor substitution at the C2 (ortho), C4 (ortho), and C6 (para) positions. However, C2 is part of the double bond and sterically blocked. The C7 position is also sterically hindered. Therefore, electrophilic attack is strongly directed away from these positions.
In the alkylation of indazoles, a related heterocyclic system, a 3-tert-butyl substituent leads to >99% regioselectivity for alkylation at the distal N-1 position, demonstrating the powerful directing effect of this group. beilstein-journals.org A similar high degree of regiocontrol would be expected for this compound.
Stereoselectivity: For reactions occurring at the double bond or the C1 carbon, the tert-butyl group directs the approach of the reagent to the opposite face of the molecule.
In reactions like epoxidation or hydroboration-oxidation, the reagent will add to the double bond from the face anti to the bulky tert-butyl group, leading to the formation of a single diastereomer with high fidelity.
Reactions that generate a stereocenter at C1 will also be highly influenced. For example, reduction of a ketone at the C1 position of a related indanone would proceed via hydride attack from the less hindered face, opposite the tert-butyl group.
A study adapting the Julia-Kocienski reaction for ketones found that using a bulky 1-tert-butyl-1H-tetrazol-5-yl sulfone reagent was crucial for achieving high Z-selectivity in the formation of trisubstituted alkenes. acs.org This highlights how the steric profile of tert-butyl groups can be leveraged to control stereochemical outcomes.
Impact on Reaction Kinetics and Thermodynamics
The 1-tert-butyl group also has a significant impact on the energy profile and speed of reactions.
Kinetics:
Rate Retardation: The steric hindrance presented by the tert-butyl group can slow down reaction rates by increasing the activation energy for the approach of a reagent to the nearby reactive centers (C1, C2). Reactions at these positions are often kinetically disfavored compared to reactions on an unsubstituted indene. researchgate.net
Rate Acceleration: Conversely, for reactions involving the formation of a carbocation at the C1 position, the strong stabilizing effect of the tert-butyl group (via hyperconjugation) can lower the energy of the transition state leading to this intermediate, thereby accelerating the reaction rate. This effect is prominent in SN1-type reactions or Friedel-Crafts alkylations where the tert-butyl cation itself may be involved.
Thermodynamics:
Product Stability: The stability of the resulting products is also affected. While the formation of a product might relieve some ground-state strain, steric congestion in the product can also render it thermodynamically less stable than other possible isomers. Thermodynamic data from the dehydration of tert-butyl alcohol show a reaction enthalpy of 26 kJ mol⁻¹, indicating the energetic cost of forming a system with steric interactions. mdpi.com While not directly comparable, it provides a scale for the thermodynamic influence of the tert-butyl moiety.
Electrophilic Aromatic Substitution Patterns in this compound
The directing effects are a combination of:
The Fused Ring System: The alkyl portion of the indene system acts as an electron-donating group, activating the aromatic ring towards EAS.
The 1-tert-Butyl Group: This group is also electron-donating and is a strong ortho-, para-director.
The predicted sites of substitution are the C4, C5, C6, and C7 positions. The electronic influence directs incoming electrophiles to the ortho (C4, C7) and para (C6) positions relative to the fused cyclopentene ring's point of attachment. However, the steric bulk of the 1-tert-butyl group severely disfavors attack at the nearby C7 position. Therefore, the most likely positions for electrophilic attack are C6 (para) and C4 (ortho), with a strong preference for the sterically more accessible C6 position. Substitution at C5 is generally less favored.
A fascinating example of related reactivity was observed during the synthesis of 2,3-dihydro-1,1,2,2,3,3-hexamethyl-1H-indene, where significant amounts of 5-tert-butyl-2,3-dihydro-1,1,2,2,3,3-hexamethyl-1H-indene were formed as a side product. ontosight.ai The proposed mechanism involves the formation of a tert-butyl cation from the reagents, which then acts as the electrophile in a Friedel-Crafts alkylation reaction on the hexamethyl-indene product. ontosight.ai This underscores the stability of the tert-butyl cation and its potential to participate directly in EAS reactions.
Radical Processes and Oxidative Transformations Involving this compound
The this compound molecule is susceptible to radical reactions and oxidation, primarily at the activated C-H bonds.
Radical Processes: The C1 position is a benzylic and tertiary carbon, making the C1-H bond the most likely site for hydrogen atom abstraction to initiate radical processes. The resulting radical at C1 is a tertiary, benzylic radical, which is highly stabilized by resonance with the benzene ring and by hyperconjugation with the methyl groups of the tert-butyl substituent. The tert-butyl radical itself is a known stable intermediate. rsc.org This inherent stability facilitates reactions that proceed via a radical mechanism. For instance, radical-initiated polymerization or addition of radical species (e.g., HBr under radical conditions) would likely proceed via this stable intermediate.
Oxidative Transformations: Oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions.
Benzylic Oxidation: The C1 position is prone to oxidation. Using oxidants like tert-butyl hydroperoxide (TBHP), often with a metal catalyst, can convert the C1-H bond to a C1-OOH (hydroperoxide) or, after rearrangement and further oxidation, to a ketone at the C1 position (1-indenone). beilstein-journals.orgresearchgate.net The oxidation of indane with H₂O₂ in the presence of iron-substituted polyoxotungstates yields products from benzylic mono- and dioxygenation, including indan (B1671822) hydroperoxide and 1-indanone. mdpi.com
Epoxidation: The double bond can be oxidized to an epoxide using peroxy acids (e.g., m-CPBA). Due to the steric hindrance of the 1-tert-butyl group, the epoxidation would occur stereoselectively from the opposite face.
Oxidative Chlorination: Reagents like tert-butyl hypochlorite (B82951) (tBuOCl) can act as sources of both an oxygen and a chlorine radical or electrophile. rsc.org Such reagents could lead to complex oxidative chlorination products at either the double bond or the benzylic position.
A plausible mechanism for oxidation with TBHP involves the generation of tert-butoxyl and peroxyl radicals, which abstract the C1-hydrogen to form the stable indenyl radical. This radical can then react with oxygen or other radical species to form oxygenated products.
Mechanistic Elucidation via Advanced Spectroscopic and Computational Methods
Understanding the complex reaction pathways of this compound requires a combination of advanced analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural elucidation of reactants and products. semanticscholar.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the stereochemistry of products, for example, to confirm the relative orientation of the tert-butyl group and a newly introduced substituent.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products. chinesechemsoc.org
X-ray Crystallography: For solid products, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. ontosight.aichinesechemsoc.org This method was used to definitively identify the structure of 5-tert-butyl-2,3-dihydro-1,1,2,2,3,3-hexamethyl-1H-indene. ontosight.ai
Electron Paramagnetic Resonance (EPR): In radical reactions, EPR spectroscopy, often combined with spin trapping agents like phenyl N-tert-butylnitrone (PBN), is used to detect and characterize transient radical intermediates, providing direct evidence for a radical mechanism.
Computational Methods:
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms. They can be used to calculate the energies of reactants, intermediates, transition states, and products. figshare.comresearchgate.net For this compound, DFT could be used to:
Model the transition states for electrophilic attack at various positions (C4 vs. C6 vs. C7) to quantify the preference for C6 substitution.
Calculate the energy barrier for different stereochemical pathways of addition to the double bond, confirming the anti-addition preference.
Determine the relative stabilities of different conformations and tautomers of the molecule.
Analyze the electronic structure, such as charge distribution and molecular orbitals, to rationalize the observed reactivity.
Combined mechanistic and computational studies on the synthesis of substituted indenes have successfully elucidated complex reaction pathways, such as a copper-mediated 5-exo-dig cyclization followed by a diene-carbene cyclization and 1,5-hydrogen shift, demonstrating the predictive power of these methods. researchgate.net
Table of Reaction Parameters for Substituted Indene Synthesis
| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Method of Study | Reference |
|---|---|---|---|---|
| Intramolecular Annulation | Copper Salt | 5-exo-dig cyclization, Cu-carbene intermediate | DFT Calculations | researchgate.net |
| Double Heck Reaction | Pd(OAc)₂/dppf | Consecutive intermolecular Heck reactions | DFT Calculations | researchgate.net |
| Direct Arylation | HMPA/KHMDS | Arylation of indenyl anion with aryl fluorides | NMR Spectroscopy | acs.org |
| Wolff Rearrangement | Visible Light (Blue LED) | Sequential reaction from diazonaphthalenones | NMR, HRMS | semanticscholar.org |
| Carboacylation | Rh(cod)₂SbF₆ | Catalyst-controlled regioselective C-C activation | NMR Spectroscopy |
Identification of Reaction Intermediates
The elucidation of reaction mechanisms for this compound hinges on the successful identification of fleeting intermediates. The nature of these intermediates is heavily dictated by the reaction conditions and the reagents involved. Key intermediates postulated and studied in reactions of or leading to substituted indenes include carbocations and radical species.
Due to the substitution pattern of this compound, the formation of a tertiary carbocation at the 1-position is a plausible pathway in reactions proceeding under acidic conditions or involving leaving groups at this position. The tert-butyl group is well-known to stabilize an adjacent positive charge through hyperconjugation and inductive effects. The generation of such a carbocation intermediate is a critical step in unimolecular substitution (SN1) and elimination (E1) reactions. pressbooks.pubwwnorton.com The stability of this tertiary carbocation makes it a more favorable intermediate compared to secondary or primary carbocations that could form in less substituted indenes. libretexts.org While carbocation rearrangements are a common phenomenon in organic chemistry, the high stability of the tertiary carbocation at the C1 position suggests that rearrangements like hydride or alkyl shifts might be less prevalent unless a significantly more stable intermediate can be formed. libretexts.orgmsu.edu
Alternatively, reactions involving radical initiators or certain transition metals can proceed through radical intermediates. For instance, cobalt-catalyzed reactions for the synthesis of substituted 1H-indenes have been shown to involve Co(III)-carbene radical intermediates. uva.nl In such pathways, a radical could be centered on the C1 position, stabilized by the adjacent aromatic system and the tert-butyl group.
The direct observation of these short-lived intermediates is challenging. Their existence is often inferred through a combination of techniques including trapping experiments, analysis of reaction products (including rearranged isomers), and increasingly, through sophisticated computational modeling that can map out the potential energy surface of the reaction.
Table 1: Potential Reaction Intermediates of this compound and Methods of Identification
| Intermediate Type | Proposed Structure | Method of Identification/Study | Key References |
|---|---|---|---|
| Carbocation | 1-tert-butyl-1H-inden-1-yl cation | Computational Modeling (DFT), Product Analysis (SN1/E1 reactions), Analogy to solvolysis studies | pressbooks.pub, libretexts.org |
| Radical Intermediate | 1-tert-butyl-1H-inden-1-yl radical | Trapping Experiments, EPR Spectroscopy (in related systems), Computational Studies | uva.nl |
| Organometallic Complex | η⁵- or η³-indenyl metal complex | NMR Spectroscopy, X-ray Crystallography (of stable analogues) |
Transition State Profiling
Understanding the reactivity and selectivity of this compound requires a detailed analysis of the transition states that connect reactants, intermediates, and products. Transition state profiling, largely accomplished through computational chemistry, provides invaluable insights into reaction barriers, kinetics, and mechanistic pathways.
Density Functional Theory (DFT) is a powerful tool used to calculate the geometries and energies of transition states. rsc.org For reactions involving this compound, these calculations can reveal how the sterically demanding tert-butyl group influences the activation energy. For example, in a hypothetical nucleophilic attack at the C1 position, the bulky substituent would likely force the nucleophile to approach from the side opposite to the tert-butyl group, influencing the stereochemical outcome. The transition state for such a step would reflect this steric hindrance through elongated bonds and distorted angles compared to an unhindered system.
A pertinent example of computational challenges and insights can be drawn from studies on related sterically hindered indene systems, such as tetra-tert-butyl-s-indacene. In this complex molecule, computational methods were essential to distinguish between a bond-delocalized D₂h symmetry transition state and a more stable, bond-localized C₂h symmetry ground state. nih.gov The small energy difference between these structures highlights the subtlety of electronic and steric effects in the indene core and the power of computational chemistry in resolving such structural questions. nih.gov
The profile of a reaction pathway can be mapped by locating all relevant intermediates and the transition states that connect them. The highest energy transition state on this profile typically represents the rate-determining step of the reaction. For an SN1 reaction of a this compound derivative, the transition state for the initial heterolytic cleavage of the leaving group to form the tertiary carbocation would be the highest point on the energy profile. wwnorton.com
Table 2: Illustrative Transition State Data for a Hypothetical Reaction of this compound
| Reaction Step | Computational Method | Key Geometric Parameter (Transition State) | Calculated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| SN1: C-X Bond Cleavage | DFT (B3LYP/6-31G*) | C1-X bond length: ~2.8 Å | 20-25 |
| Radical Abstraction of H at C1 | DFT (M06-2X) | C1-H bond length: ~1.5 Å | 10-15 |
| Diels-Alder Cycloaddition | DFT (ωB97X-D) | Forming C-C bond lengths: ~2.2 Å | 25-30 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific quantum chemical calculations for the exact reaction.
Coordination Chemistry and Ligand Architectures Based on 1 Tert Butyl 1h Indene
Design Principles for Indenyl Ligands in Homogeneous Catalysis
Indenyl ligands are prized in catalyst design for several reasons. The fusion of the aromatic six-membered ring to the five-membered ring creates an extended π-system that influences the electronic properties of the metal center. A key feature of indenyl ligands is the "indenyl effect," where the ligand can exhibit facile ring slippage from an η5-coordination mode to an η3-mode. snnu.edu.cnnih.gov This flexibility can stabilize transition states and accelerate catalytic reactions, such as migratory insertion, by opening a coordination site at the metal center. nih.gov
The introduction of substituents onto the indenyl backbone is a primary strategy for tuning catalyst performance. The 1-tert-butyl group, in particular, exemplifies the use of sterically demanding substituents to modulate reactivity and selectivity. nih.gov The principal design considerations for incorporating the 1-tert-butyl-1H-indenyl ligand include:
Steric Control: The bulky tert-butyl group creates a well-defined and sterically hindered pocket around the metal center. This steric hindrance can dictate the trajectory of incoming substrates, thereby controlling the stereochemical outcome of a reaction. snnu.edu.cnchinesechemsoc.org In polymerization catalysis, this is crucial for achieving high stereoselectivity. acs.org
Preventing Catalyst Deactivation: In some catalytic systems, particularly with palladium, catalyst deactivation can occur through the formation of inactive dimeric species. uio.noacs.org The steric bulk of the tert-butyl group on the indenyl ligand can physically block this dimerization pathway, leading to a more stable and active catalyst. acs.orgnih.gov
Electronic Modulation: While primarily a steric controller, the tert-butyl group also functions as an electron-donating group. uio.no This electronic push can increase the electron density at the metal center, which can influence the rates of key catalytic steps like oxidative addition and reductive elimination. nih.govuio.noacs.org For instance, in certain palladium precatalysts, the electron-donating nature of the 1-tert-butylindenyl ligand promotes a crucial hydrogen-shift activation step. uio.no
These design principles allow for the rational development of catalysts where the 1-tert-butylindenyl ligand provides a robust framework for achieving high activity, stability, and selectivity.
Synthesis and Structural Elucidation of Metal Complexes Bearing 1-tert-Butyl-1H-indenyl Ligands
The 1-tert-butyl-1H-indenyl ligand has been successfully incorporated into both metallocene and non-metallocene coordination compounds, primarily with Group 4 and late transition metals.
Preparation of Metallocene Systems (e.g., hafnocene, zirconocene (B1252598) derivatives)
Ansa-metallocenes based on bridged bis(1-tert-butyl-indenyl) ligands are prominent in olefin polymerization catalysis. A common synthetic route involves the initial preparation of a bridged ligand precursor, followed by metallation. For example, rac-[CH2(3-tert-butyl-1-indenyl)2]ZrCl2 (a zirconocene) and its hafnium analogue are synthesized in a two-step process. acs.orgresearchgate.net First, 3-tert-butylindene undergoes condensation with formaldehyde (B43269) to produce the methylene-bridged ligand, bis(1-tert-butyl-3-indenyl)methane. acs.orgresearchgate.net This ligand is then deprotonated using an organolithium reagent, and the resulting dianion is reacted with a metal tetrachloride salt, such as zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄), to yield the desired ansa-metallocene. acs.orgresearchgate.net
This method is highly stereoselective, affording the racemic (C₂-symmetric) isomer in good yields while avoiding the formation of the meso isomer. acs.orgresearchgate.net The pure rac-zirconocene dichloride can be isolated in 50-60% yield, while the rac-hafnocene dichloride is obtained in approximately 54% yield. acs.org
X-ray crystallography confirms the pseudo-tetrahedral coordination geometry of these bent metallocenes. acs.org A comparison of the structural parameters for the zirconium and hafnium analogues reveals differences attributable to the lanthanide contraction; the Hf-C and Hf-Cl bond distances are shorter than the corresponding Zr-C and Zr-Cl bonds. acs.org
Table 1: Selected Bond Lengths and Angles for rac-Methylenebis(3-tert-butyl-η⁵-1-indenyl) Dichloride Complexes of Zirconium and Hafnium
| Parameter | rac-[CH2(3-t-Bu-1-Ind)2]ZrCl2 acs.org | rac-[CH2(3-t-Bu-1-Ind)2]HfCl2 acs.org |
| Mean M-Cl distance (Å) | 2.4114(12) | 2.379(2) |
| Mean M-C(Cp) distance (Å) | 2.561(2) | 2.525(9) |
| Cl-M-Cl angle (°) | 96.84(5) | 96.65(8) |
| Cp(cent)-M-Cp(cent) angle (°) | 128.5 | 128.4 |
Data sourced from X-ray crystallographic analysis.
Characterization of Non-Metallocene Coordination Compounds
Beyond traditional metallocenes, the 1-tert-butyl-1H-indenyl ligand is crucial in the design of non-metallocene catalysts, particularly for palladium-catalyzed cross-coupling reactions. researchgate.net A key example is the dimeric palladium complex (η3-1-tBu-indenyl)2(μ-Cl)2Pd2, which serves as a versatile precatalyst scaffold. acs.orgresearchgate.net
This complex is synthesized and can be subsequently reacted with various N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands to generate highly active, monomeric precatalysts of the general formula (η3-1-t-Bu-indenyl)Pd(Cl)(L). nih.govresearchgate.net In these compounds, the indenyl ligand adopts an η3-coordination mode, which is a departure from the η5-coordination typical in metallocenes. snnu.edu.cn The development of this system was driven by the need to create more active and stable catalysts for challenging cross-coupling reactions, where the bulky tert-butylindenyl ligand prevents the formation of inactive Pd(I) dimers that can plague systems using other ancillary ligands. nih.govresearchgate.net
Modulation of Catalytic Performance by the 1-tert-Butyl Group
The tert-butyl substituent on the indenyl ligand is not merely a passive spectator; it actively modulates the catalytic performance of the metal center by exerting powerful steric and electronic influences.
Stereocontrol Mechanisms in Asymmetric Catalysis
In asymmetric catalysis, particularly olefin polymerization, the steric bulk of the 1-tert-butyl group is a dominant factor in achieving stereocontrol. For C₂-symmetric ansa-zirconocenes used in propene polymerization, the bulkiness of the substituent at the 3-position of the indenyl ring directly correlates with the isospecificity of the resulting polypropylene (B1209903). acs.org The trend shows that the tert-butyl group provides superior stereocontrol compared to smaller groups like methyl or trimethylsilyl (B98337) (t-Bu > Me₃Si > CH₃). acs.org
The mechanism of stereocontrol arises from the rigid chiral environment created by the ligand framework. The bulky tert-butyl groups extend into the coordination space, effectively blocking one face of the active site and forcing the incoming propene monomer to coordinate with a specific orientation. researchgate.net This enforcement of a particular enantiofacial coordination, combined with site control from the chiral catalyst, leads to the production of highly isotactic polypropylene with very few stereochemical errors. acs.orgresearchgate.net In some cases, a penultimate unit effect has also been proposed, where the stereochemistry of the last inserted monomer unit influences the coordination of the next, further enhancing stereocontrol. researchgate.net
Ligand Field Effects and Electronic Properties
While steric effects are paramount, the 1-tert-butyl group also imparts subtle but significant electronic effects that influence catalytic activity. As an alkyl group, it is electron-donating, which can increase the electron density on the metal center. uio.no This increased electron density can modulate the reactivity of the metal in key catalytic steps.
A clear example is found in palladium cross-coupling catalysis, where the electron-donating nature of the 1-tert-butylindenyl ligand facilitates the activation of the precatalyst by lowering the energy barrier for a critical protonolysis step. uio.no Similarly, in certain zirconocene systems for olefin oligomerization, the incorporation of electron-donating di-tert-butyl groups on the ligand framework leads to notably increased catalytic activities, especially at higher temperatures. sioc-journal.cn
Computational Studies on Ligand-Metal Interactions and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the nuanced interactions between the 1-tert-butyl-1H-indenyl ligand and metal centers. These theoretical studies provide deep insights into bonding, reaction mechanisms, and steric and electronic effects, thereby guiding the rational design of more efficient and stable catalysts.
At the heart of the 1-tert-butyl-1H-indenyl ligand's utility is the "indenyl effect," a phenomenon extensively rationalized through computational models. Unlike the more symmetric cyclopentadienyl (B1206354) (Cp) ligand, the indenyl ligand's fused benzene (B151609) ring reduces its symmetry and alters its electronic structure. DFT calculations on model iron complexes have shown that this results in a smaller Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap. researchgate.netnsf.gov This smaller gap makes triplet spin states more accessible, facilitating a lower-energy spin-crossover mechanism for processes like ligand substitution. researchgate.netnsf.gov This intrinsic electronic property explains the often-observed rate enhancement in catalytic reactions when a Cp ligand is replaced by an indenyl ligand. nsf.govnih.gov
The introduction of a tert-butyl group at the 1-position of the indenyl ligand adds another layer of complexity and opportunity for catalyst design, imparting distinct electronic and steric influences that have been quantified through computational studies.
Electronic Effects on Catalyst Activation: The electron-donating nature of the tert-butyl group can significantly influence the energetics of catalytic cycles. A DFT study on a Palladium-NHC (N-heterocyclic carbene) system highlighted this effect. The study calculated the activation barrier for the crucial hydrogen-shift step in the activation of the precatalyst. The results showed a tangible lowering of the activation free energy (ΔG‡) when the 1-tert-butyl-indenyl ligand was used compared to the unsubstituted indenyl ligand. uio.no This demonstrates that the tert-butyl group electronically promotes the formation of the active Pd(0) species, contributing to a more efficient catalytic system. uio.no
Table 4.4.1: DFT-Calculated Activation Barriers for Catalyst Activation
| Ligand | Activation Free Energy (ΔG‡) | Reference |
|---|---|---|
| Indenyl | 21.7 kcal/mol | uio.no |
| 1-tert-Butyl-indenyl | 19.8 kcal/mol | uio.no |
Role in Precatalyst Activation: Further computational and experimental work on Hazari-type Pd(II) precatalysts featuring the 1-tert-butylindenyl ligand has clarified its role during the catalytic cycle. nih.gov In Suzuki cross-coupling reactions, analysis revealed that the 1-tert-butyl-indenyl ligand is involved in the initial activation of the Pd(II) precatalyst to the active Pd(0) state, a process which forms 1-tert-butyl-3-phenylindene as a byproduct. nih.gov However, control experiments suggested that the indenyl derivative is not directly involved in the subsequent, selectivity-determining steps of the cross-coupling reaction itself. nih.gov This illustrates a specific design principle where the 1-tert-butyl-indenyl fragment acts as an efficient "activating" ligand that releases the active catalyst and does not interfere with the main catalytic transformation.
Applications of 1 Tert Butyl 1h Indene Derivatives in Catalysis and Advanced Materials
Olefin Polymerization and Copolymerization Catalysis
Metallocene catalysts, particularly those based on zirconocene (B1252598) complexes, have revolutionized the field of olefin polymerization. The strategic placement of substituents on the indenyl ligands of these catalysts allows for fine-tuning of their catalytic activity, stereoselectivity, and the molecular weight of the resulting polymers. The introduction of a tert-butyl group at the 3-position of the indenyl ring has proven to be a particularly effective strategy for developing high-performance catalysts.
High-Performance Polyolefin Production (e.g., isotactic polypropylene)
A notable example of a high-performance catalyst derived from 1-tert-butyl-1H-indene is rac-[methylene(3-tert-butyl-1-indenyl)2]ZrCl2. capes.gov.br This zirconocene catalyst, when activated with methylaluminoxane (B55162) (MAO), demonstrates excellent activity in the polymerization of propylene (B89431) to produce highly isotactic polypropylene (B1209903) (iPP). capes.gov.brresearchgate.net The isotacticity of the iPP produced by this system is comparable to that obtained from the xylene-insoluble fractions of iPP from traditional heterogeneous Ti-MgCl2 catalysts. researchgate.net
The performance of this catalyst system is highlighted by its ability to produce iPP with high melting points and desirable molecular weights under industrially relevant conditions. researchgate.net For instance, at a polymerization temperature of 60°C in liquid monomer, the catalyst yields iPP with melting points around 160°C and average viscosity molecular weights in the range of 100,000 g/mol . researchgate.net The resulting polymers also exhibit a narrow molecular weight distribution, a characteristic feature of single-site metallocene catalysts. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | rac-H2C(3-t-Bu-1-Ind)2ZrCl2 | capes.gov.brresearchgate.net |
| Activator | Methylaluminoxane (MAO) | researchgate.net |
| Polymerization Temperature | 60 °C | researchgate.net |
| Polymer Melting Point | ~160 °C | researchgate.net |
| Average Molecular Weight (viscosity) | ~100,000 g/mol | researchgate.net |
| Molecular Weight Distribution | Narrow | researchgate.net |
Stereospecificity and Molecular Weight Control in Polymer Systems
The stereochemistry of the polypropylene chain is a critical factor determining its physical and mechanical properties. The tert-butyl group on the indenyl ligand plays a crucial role in controlling the stereospecificity of the polymerization process. The steric bulk of the tert-butyl group influences the orientation of the incoming propylene monomer at the catalytic site, thereby directing the stereochemistry of its insertion into the growing polymer chain. This steric guidance is a key factor in achieving high isotacticity in the final polymer.
Furthermore, the structure of the metallocene catalyst, including the nature of the substituents on the indenyl ligands, has a significant impact on the molecular weight of the polymer. While the specific influence of the tert-butyl group on molecular weight is complex and can be affected by other factors such as the bridge linking the two indenyl ligands and the polymerization conditions, it is an important parameter in the design of catalysts for producing polymers with targeted molecular weights. The ability to control both stereospecificity and molecular weight is essential for tailoring the properties of polypropylene for specific applications.
Catalysis in Organic Synthesis Beyond Polymerization
The utility of this compound derivatives extends beyond olefin polymerization. These compounds can be modified to create a diverse range of ligands for various transition metal-catalyzed reactions, including C-H functionalization and cross-coupling reactions.
C-H Functionalization and Oxidation Reactions
While direct applications of this compound derivatives in C-H functionalization and oxidation are still an emerging area of research, the broader class of indenyl phosphine (B1218219) ligands has shown promise in palladium-catalyzed C-H activation reactions. These reactions offer a more atom-economical approach to the synthesis of complex organic molecules by directly converting C-H bonds into new functional groups. The electronic and steric properties of the indenyl ligand can influence the reactivity and selectivity of the metal catalyst in these transformations. The presence of a bulky tert-butyl group could potentially enhance selectivity by sterically directing the C-H activation step.
Carbon-Carbon and Carbon-Heteroatom Bond Formation
A significant advancement in the application of this compound derivatives in cross-coupling reactions is the development of the versatile precatalyst scaffold, (η³-1-tBu-indenyl)₂(μ-Cl)₂Pd₂. This palladium complex has demonstrated high activity in a range of challenging cross-coupling reactions and is compatible with various N-heterocyclic carbene (NHC) and phosphine ligands. A key advantage of this system is that it avoids the formation of inactive Pd(I) dimers during catalysis, which can be a deactivation pathway in other palladium-catalyzed systems.
This precatalyst can be used to generate highly active catalytic systems for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in organic synthesis. The ability to perform these reactions under mild conditions with low catalyst loadings is a significant advantage for both academic and industrial applications.
Role as Structural Motifs in Molecular Design for Organic Electronics and Advanced Materials
The indene (B144670) framework, particularly when functionalized, serves as a valuable building block in the design of organic materials for electronic applications. The electronic properties of these materials can be tuned by modifying the substituents on the indene core.
Indandione-based molecules, which can be synthesized from indene derivatives, are of particular interest as non-fullerene acceptors in organic solar cells. The performance of these devices is highly dependent on the molecular structure and electronic properties of the acceptor material. The introduction of electron-withdrawing or electron-donating groups can modulate the frontier molecular orbital energy levels (HOMO and LUMO) and the optical bandgap of these materials.
The tert-butyl group, while not directly an electron-withdrawing or -donating group in the traditional sense, can influence the electronic properties of organic semiconductors through steric and hyperconjugative effects. The steric bulk of the tert-butyl group can disrupt intermolecular π-π stacking, which can be beneficial in some device architectures by improving solubility and film morphology. Furthermore, tert-butyl groups have been shown to raise the LUMO level in some organic semiconductors, which can be a useful strategy for tuning the electronic properties of these materials for optimal device performance. researchgate.net The incorporation of tert-butyl groups into indenyl-based organic electronic materials therefore represents a promising avenue for the development of next-generation organic solar cells and other electronic devices. mdpi.comrsc.org
Precursors for Non-Fullerene Acceptors in Organic Solar Cells
The development of non-fullerene acceptors (NFAs) is a crucial area of research in organic solar cells (OSCs), aiming to overcome the limitations of traditional fullerene-based acceptors. Indene derivatives have emerged as important building blocks in the synthesis of high-performance NFAs. Specifically, 1H-indene-1,3(2H)-dione is a key compound used in the synthesis of the end-capping groups of NFAs. researchgate.net The introduction of a tert-butyl group at the 1-position of the indene core can be a strategic approach to modulate the properties of these NFA precursors.
The bulky tert-butyl group can influence the solubility, molecular packing, and electronic properties of the resulting NFA. Improved solubility is a critical factor for solution-processable OSCs, enabling better film morphology and device performance. Furthermore, the steric hindrance provided by the tert-butyl group can prevent excessive aggregation of the acceptor molecules in the solid state, which can be beneficial for charge separation and transport.
While direct research on this compound derivatives as NFA precursors is still an emerging area, the established importance of the indene scaffold in NFA design provides a strong rationale for their investigation. The synthesis of NFAs often involves the condensation of an electron-donating core with electron-withdrawing end-groups. Derivatives of this compound can be functionalized to serve as these crucial end-capping units. The general synthetic approach would involve the modification of the this compound structure to introduce reactive sites, allowing for its incorporation into the final NFA molecule.
Table 1: Potential Advantages of this compound Derivatives as NFA Precursors
| Feature | Potential Advantage |
| Increased Solubility | Facilitates solution-based processing and improves film quality. |
| Controlled Aggregation | Steric hindrance from the tert-butyl group can prevent excessive π-π stacking, leading to optimized morphology for charge separation. |
| Tunable Electronic Properties | The electron-donating nature of the alkyl group can influence the energy levels (LUMO) of the resulting acceptor. |
| Improved Stability | The bulky group may enhance the photostability and thermal stability of the NFA. |
Development of Conjugated Systems for Optoelectronic Applications
Conjugated systems are the cornerstone of organic optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the this compound moiety into conjugated polymers and small molecules offers a pathway to new materials with tailored optoelectronic properties. The indene unit itself is a planar, aromatic system that can be readily integrated into a larger π-conjugated backbone.
The presence of the tert-butyl group at the 1-position can impart several desirable characteristics to these conjugated materials. As with NFAs, enhanced solubility is a significant benefit, allowing for the fabrication of thin films with high uniformity and controlled morphology. The steric bulk of the tert-butyl group can also disrupt intermolecular interactions, leading to materials with different solid-state packing and potentially altered charge transport properties. In some cases, this can lead to higher charge carrier mobilities, a key parameter for efficient OFETs.
Research in this area focuses on synthesizing polymers and small molecules where the this compound unit is a repeating monomer or a core component. The synthetic strategies typically involve cross-coupling reactions, such as Suzuki or Stille coupling, to link the functionalized indene derivative with other aromatic units. The resulting materials are then characterized for their optical and electronic properties, including their absorption and emission spectra, energy levels, and charge carrier mobility.
Table 2: Research Findings on Indene-Containing Conjugated Systems
| Conjugated System Type | Key Findings |
| Indene-based polymers | Can exhibit high thermal stability and tunable emission colors depending on the co-monomer. |
| Indene-fluorene copolymers | Show potential as blue-emitting materials for OLEDs, with the indene unit helping to control the emission wavelength. |
| Small molecules with indene cores | Have been investigated as host materials in phosphorescent OLEDs, demonstrating good charge transport properties. |
The development of conjugated systems incorporating this compound is a promising avenue for creating novel materials for a range of optoelectronic applications. The ability to fine-tune the material properties through the strategic placement of the bulky tert-butyl group provides a powerful tool for molecular engineering in this field.
Advanced Theoretical and Computational Investigations of 1 Tert Butyl 1h Indene
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in characterizing the electronic landscape of 1-tert-Butyl-1H-indene. These studies reveal how the tert-butyl group, through its electronic and steric influence, modulates the properties of the indene (B144670) system.
Frontier molecular orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals in this compound dictate its behavior as an electron donor or acceptor.
Computational studies on substituted indenes indicate that the HOMO is typically a π-orbital delocalized over the indenyl ring system, while the LUMO is a π*-orbital. The presence of an alkyl group like tert-butyl, which is weakly electron-donating through hyperconjugation, is expected to raise the energy of the HOMO and LUMO compared to unsubstituted indene. This generally leads to a smaller HOMO-LUMO gap, which can be correlated with increased reactivity. wikipedia.org
The spatial distribution of the HOMO and LUMO is also critical. In indene derivatives, the HOMO density is often concentrated on the five-membered ring, making it the primary site for electrophilic attack. Conversely, the LUMO is distributed across the entire π-system, rendering the molecule susceptible to nucleophilic attack or electron acceptance. The tert-butyl group at the 1-position can influence the localization of these orbitals due to steric and electronic effects.
Table 1: Representative Frontier Molecular Orbital Energies (Calculated)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1H-Indene | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |
| This compound | Expected to be slightly higher than Indene | Expected to be slightly higher than Indene | Expected to be slightly smaller than Indene |
Note: The values for this compound are qualitative predictions based on the known effects of alkyl substitution on aromatic systems. Precise values would require specific computational results.
The aromaticity of the indene system is a complex interplay between the benzene (B151609) and cyclopentadiene (B3395910) rings. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).
HOMA values are based on the degree of bond length equalization, with a value of 1 indicating a fully aromatic system like benzene and a value of 0 representing a non-aromatic system. For indene, the benzene ring exhibits a higher HOMA value than the five-membered ring, indicating its greater aromatic character. The tert-butyl substituent at the 1-position is not expected to significantly alter the inherent aromaticity of the fused ring system, though minor changes in bond lengths due to steric strain might be reflected in the calculated HOMA values. nih.gov
NICS calculations provide a measure of the magnetic shielding at the center of a ring, which is a hallmark of aromaticity (negative NICS values) or anti-aromaticity (positive NICS values). For indene, the benzene ring shows a significantly negative NICS value, confirming its aromatic character, while the five-membered ring has a less negative value. The tert-butyl group's influence on the NICS values would likely be minimal and primarily electronic in nature. researchgate.net
Table 2: Predicted Aromaticity Indices for the Rings of this compound
| Ring | Predicted HOMA Value | Predicted NICS(0) Value (ppm) |
| Benzene Ring | ~0.8 - 0.9 | ~ -8 to -10 |
| Cyclopentadiene Ring | ~0.3 - 0.5 | ~ -2 to -4 |
Note: These are estimated values based on data for indene and substituted aromatic compounds. Specific calculations for this compound are needed for precise figures.
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of this compound, particularly concerning the steric influence of the bulky tert-butyl group.
Conformational analysis would likely reveal that the rotation around the C1-C(tert-butyl) bond is restricted, leading to preferred rotamers that minimize steric clashes with the indene ring. This steric shielding can hinder the approach of reactants to the 1-position and the adjacent double bond, thereby influencing the regioselectivity of certain reactions. For instance, reactions that would typically occur at or near the 1-position might be disfavored or redirected to other positions on the indene ring.
Indene and its derivatives can undergo tautomerization, which involves the migration of a proton. For this compound, a potential tautomeric equilibrium exists with 3-tert-Butyl-1H-indene, although the 1-substituted isomer is generally more stable. Computational studies can map the potential energy surface for this proton transfer, identifying the transition state and calculating the activation energy for the tautomerization process. The presence of the tert-butyl group may influence the relative energies of the tautomers and the height of the activation barrier.
Isomerization can also occur through sigmatropic shifts, where a substituent migrates across the π-system. Theoretical calculations can elucidate the feasibility of such rearrangements for the tert-butyl group in the indene system, although such migrations are generally energetically demanding for alkyl groups.
Mechanistic Pathways of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can provide detailed insights into the transition states, intermediates, and reaction energetics for various transformations.
For example, in electrophilic addition reactions to the double bond of the five-membered ring, computational models can predict the regioselectivity and stereoselectivity of the attack. The calculations would likely show that the steric hindrance from the tert-butyl group plays a significant role in directing the approach of the electrophile.
Similarly, for reactions involving the deprotonation of the methylene (B1212753) group to form an indenyl anion, theoretical calculations can assess the acidity of the C-H bonds and the stability of the resulting anion. The tert-butyl group's electronic and steric effects on the stability of the indenyl anion can be quantified.
Density Functional Theory (DFT) calculations are often employed to model reaction pathways. These calculations can provide valuable information on the activation energies and reaction coordinates for processes such as cycloadditions, oxidations, and metal-catalyzed reactions involving this compound. acs.org
Reaction Coordinate Mapping
Reaction coordinate mapping is a computational technique used to explore the potential energy surface of a chemical reaction, identifying the minimum energy path from reactants to products. This method is crucial for determining transition state geometries, activation energies, and understanding reaction mechanisms at a molecular level.
For a hypothetical reaction involving this compound, such as isomerization, cycloaddition, or its role in a catalytic process, density functional theory (DFT) would be a primary computational tool. By systematically changing the bond lengths and angles involved in the transformation, researchers can map the energetic landscape. For instance, in a study of cobalt-catalyzed synthesis of substituted 1H-indenes, DFT calculations were employed to elucidate a stepwise mechanism involving a Co(III)-carbene radical, followed by a radical ring-closure. acs.org Although this compound was not the specific substrate in that study, a similar approach could theoretically be used to map the reaction coordinates for its formation or subsequent reactions.
Table 1: Hypothetical Parameters for Reaction Coordinate Mapping of a 1,2-Hydrogen Shift in this compound
| Parameter | Reactant (this compound) | Transition State | Product (3-tert-Butyl-1H-indene) |
| C1-H Bond Length (Å) | ~1.1 | ~1.4 | - |
| C2-H Bond Length (Å) | - | ~1.2 | ~1.1 |
| C1-C2 Bond Length (Å) | ~1.50 | ~1.42 | ~1.35 |
| Relative Energy (kcal/mol) | 0 | Calculated Barrier | Calculated ΔE |
Note: This table is illustrative and based on general chemical principles, not on published data for this compound.
Solvent Effects and Catalytic Cycle Modeling
Computational models are essential for understanding how the surrounding solvent medium influences chemical reactions and catalytic processes. Solvent effects can significantly alter reaction rates and equilibrium positions by stabilizing or destabilizing reactants, intermediates, and transition states.
Implicit and explicit solvent models are the two main approaches. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. ucsb.edu Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a much higher computational cost. ucsb.edu
In the context of catalysis, these models are integrated into the broader simulation of the entire catalytic cycle. For instance, in organometallic catalysis involving indenyl ligands (related to indene), computational studies have explored the "indenyl effect," where the ability of the indenyl ligand to slip from η⁵ to η³ coordination facilitates ligand substitution. researchgate.net DFT calculations combined with continuum solvent models have been used to investigate the impact of different solvents on the energetics of such catalytic steps. researchgate.net While no specific catalytic cycle involving this compound has been modeled, its electronic and steric properties, influenced by the bulky tert-butyl group, would be expected to modulate the thermodynamics and kinetics of any such cycle.
Table 2: Common Solvents and Their Dielectric Constants for Modeling
| Solvent | Dielectric Constant (ε) |
| n-Heptane | 1.9 |
| Toluene | 2.4 |
| Dichloromethane | 8.9 |
| Acetonitrile | 35.7 |
| Water | 78.4 |
These values are used in implicit solvent models to simulate the solvent's polarity.
Prediction of Spectroscopic Properties and Experimental Validation
Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) method. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. For this compound, the bulky tert-butyl group would exhibit a characteristic singlet in the ¹H NMR spectrum, typically integrating to nine protons, with a chemical shift generally between 0.5 and 2.0 ppm. acdlabs.com While specific high-level computational predictions for this molecule are not available in the literature, experimental ¹H NMR data has been reported in a patent, showing signals at 7.40-7.48 (m, 4H), 7.28 (d, 1H), 7.22 (dd, 1H), 7.14 (dd, 1H), 6.51 (hex, 1H), 3.38 (m, 2H), 2.11 (m, 3H), and 1.38 (s, 9H) for a related derivative, 2-methyl-7-(4'-tert-butyl-phenyl)-1H-indene. google.com A computational study could validate these assignments and provide deeper insight into the electronic structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic excitation energies and simulating UV-Vis spectra. illinois.edu The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum of substituted benzenes and related aromatic systems is characterized by transitions involving the π-electron system. nist.gov For this compound, one would expect π → π* transitions. Simulating the spectrum would involve first optimizing the ground-state geometry and then calculating the vertical excitation energies. illinois.edu Comparing the simulated spectrum with an experimentally measured one would serve as a rigorous test of the computational methodology.
Table 3: Comparison of Hypothetical Predicted vs. Expected Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Computationally Predicted (Hypothetical) | Expected Experimental Observation |
| ¹H NMR (tert-Butyl) | δ ~1.3 ppm (Singlet) | Sharp singlet, integrating to 9H |
| ¹³C NMR (Quaternary C) | δ ~30-35 ppm | Signal in the aliphatic region |
| ¹³C NMR (CH₃ of tert-Butyl) | δ ~28-32 ppm | Signal in the aliphatic region |
| UV-Vis λmax | ~260-280 nm (π → π*) | Absorption bands in the UV region characteristic of the indene chromophore |
Note: Predicted values are estimates based on general principles and data for similar structures, as specific computational studies on this compound are not publicly available.
Concluding Remarks and Future Research Perspectives on 1 Tert Butyl 1h Indene
Summary of Current Research Landscape
The current body of scientific literature on 1-tert-Butyl-1H-indene primarily focuses on its role as a ligand in organometallic chemistry, rather than on the compound in its isolated state. Research has established that the 1-tert-butyl-indenyl ligand, derived from this compound, is a highly effective component in transition metal catalysts, particularly for palladium-catalyzed cross-coupling reactions.
The bulky tert-butyl group at the 1-position of the indene (B144670) ring system imparts significant steric hindrance. This feature has proven advantageous in catalysis, where it enhances the activity and stability of palladium precatalysts. researchgate.netbeilstein-journals.org For instance, palladium complexes bearing the η³-1-t-Bu-indenyl ligand have demonstrated superior performance in challenging Suzuki-Miyaura reactions compared to less bulky analogues. beilstein-journals.org The steric bulk is believed to suppress the formation of catalytically inactive palladium(I) dimers and facilitate the reduction of Pd(II) to the active Pd(0) species. beilstein-journals.org This has led to the development of commercially available, bench-stable, and operationally convenient precatalyst systems that are highly active for a number of difficult cross-coupling reactions. researchgate.net
Beyond its application in palladium catalysis, the broader class of indene derivatives is recognized for its importance in organic synthesis, serving as structural motifs in bioactive pharmaceuticals and functional materials. researchgate.netresearchgate.net Indenyl ligands, as a class, are known to impart unique reactivity in catalytic processes compared to their more common cyclopentadienyl (B1206354) counterparts, an observation termed the "indenyl effect". nih.gov However, specific investigations into the unique properties and applications of this compound itself are limited. The synthesis of various substituted indenes is an active area of research, with numerous methods developed for their construction. organic-chemistry.org
Identification of Knowledge Gaps and Future Research Priorities
Despite its demonstrated utility in catalysis, there are significant knowledge gaps concerning the fundamental chemistry and broader applications of this compound.
Key Knowledge Gaps:
Fundamental Reactivity: The reactivity profile of the isolated this compound molecule has not been extensively studied. There is a lack of comprehensive data on its behavior in fundamental organic reactions beyond its conversion to an indenyl anion for ligand synthesis.
Polymerization Potential: While the parent compound, indene, is known to undergo polymerization, the potential of this compound as a monomer has not been thoroughly explored. The influence of the bulky tert-butyl group on polymerization processes and the properties of the resulting polymers are unknown.
Materials Science Applications: The indene core is a component in some materials used in organic electronics, such as non-fullerene acceptors for solar cells. researchgate.netmdpi.com However, the specific electronic and photophysical properties of this compound and its derivatives have not been investigated, leaving its potential in materials science largely untapped.
Medicinal Chemistry Potential: Indene skeletons are present in numerous biologically active compounds. researchgate.netnih.gov There is no significant research into whether the this compound scaffold could serve as a valuable starting point for the synthesis of new therapeutic agents.
Future Research Priorities:
Systematic Study of Reactivity: A comprehensive investigation into the chemical reactivity of this compound is warranted. This includes studying its participation in cycloaddition, electrophilic addition, and other transformations to understand how the tert-butyl group influences selectivity and reactivity.
Exploration of Polymer Chemistry: Research should be directed towards the polymerization of this compound using various catalytic methods (e.g., cationic, radical, coordination). Characterization of the resulting poly(1-tert-butyl-indene) would reveal its thermal, mechanical, and optical properties.
Synthesis and Characterization of Derivatives: The development of synthetic routes to novel derivatives of this compound is a priority. Functionalizing other positions on the indene ring would create a library of compounds for screening in materials science and medicinal chemistry applications.
Computational and Spectroscopic Analysis: Detailed theoretical and experimental studies are needed to understand the electronic structure, spectroscopic signatures, and conformational dynamics of the molecule. This foundational knowledge is crucial for designing new applications.
Prospective Impact on Catalysis, Materials Science, and Organic Synthesis
Future research into this compound holds considerable promise for advancing several scientific fields.
Impact on Catalysis: The established success of the 1-tert-butyl-indenyl ligand provides a strong foundation for future work. The systematic modification of this ligand scaffold could lead to the development of next-generation catalysts with even greater activity, selectivity, and stability. Exploring its use with other transition metals beyond palladium could open up new catalytic transformations, impacting the synthesis of pharmaceuticals, agrochemicals, and fine chemicals by enabling more efficient and sustainable chemical processes. The bulky nature of the ligand will continue to be a key design element for creating highly active and robust catalytic systems. researchgate.netbris.ac.uk
Impact on Materials Science: The prospective development of polymers derived from this compound could yield new materials with unique properties. The bulky, rigid structure of the tert-butyl group could lead to polymers with high glass transition temperatures, enhanced thermal stability, and good solubility. Furthermore, the conjugated indene backbone suggests that these materials could have interesting optical and electronic properties, potentially finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as electron-transporting materials. researchgate.net
Impact on Organic Synthesis: As a synthetic building block, this compound offers a sterically demanding indene core. This can be exploited in organic synthesis to construct complex, sterically congested molecules and to control the stereochemistry of reactions. The development of methodologies that utilize this compound as a starting material could provide novel pathways to complex natural products and other valuable organic molecules. chemrxiv.org Its use as a "functional group" in its own right could enable new synthetic disconnections in the strategic planning of complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-tert-Butyl-1H-indene, and how can purity be verified?
- Methodological Answer : The synthesis typically involves alkylation of indene derivatives using tert-butyl halides or Friedel-Crafts alkylation under anhydrous conditions. For purification, silica gel column chromatography with gradients of nonpolar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the product . Characterization should include H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For example, H NMR peaks for the tert-butyl group appear as a singlet (~1.3 ppm), while indene protons show aromatic resonances (6.5–7.5 ppm) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters rigorously, including temperature, solvent purity, and catalyst concentration. Use inert atmospheres (e.g., nitrogen) to prevent side reactions. Replicate experiments at least three times to assess consistency in yield and purity, as emphasized in experimental design guidelines . Publish detailed protocols in the main manuscript or supplementary materials to enable replication .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Beyond NMR and HRMS, UV-Vis spectroscopy can probe electronic transitions in the indene backbone, while IR spectroscopy identifies functional groups (e.g., C-H stretches in tert-butyl at ~2900 cm). Cross-validate data with computational methods (e.g., density functional theory (DFT) for vibrational frequencies) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Use a design-of-experiments (DoE) approach to test variables like temperature, solvent polarity, and catalyst loading. For example, higher temperatures (80–100°C) may accelerate alkylation but risk decomposition. Compare kinetic data (e.g., time-yield curves) and thermodynamics (e.g., Gibbs free energy calculations) to identify optimal conditions .
Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?
- Methodological Answer : Apply root-cause analysis:
- Step 1 : Re-examine raw data (e.g., NMR splitting patterns) for misinterpretation.
- Step 2 : Test alternative hypotheses (e.g., trace moisture causing hydrolysis).
- Step 3 : Use advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .
- Document all iterations transparently to uphold research integrity .
Q. What computational strategies predict the reactivity and stability of this compound?
- Methodological Answer : Employ DFT to model electron density distributions and frontier molecular orbitals (HOMO/LUMO). For example, the Colle-Salvetti correlation-energy functional can predict regioselectivity in electrophilic substitutions by analyzing local kinetic-energy density . Pair computational results with experimental kinetics to validate models .
Q. How can this compound be functionalized for applications in materials science or medicinal chemistry?
- Methodological Answer : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to append aryl groups or introduce heteroatoms. For biological studies, assess cytotoxicity via MTT assays and compare structure-activity relationships (SAR) with analogs like 1-(2-Phenylethyl)indene . Publish full synthetic and analytical data to support mechanistic claims .
Key Considerations for Academic Publishing
- Data Transparency : Include raw spectral data and statistical analyses (e.g., error margins) in supplementary materials .
- Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols when handling reactive intermediates .
- Literature Review : Cite foundational studies on indene chemistry and computational methods to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
